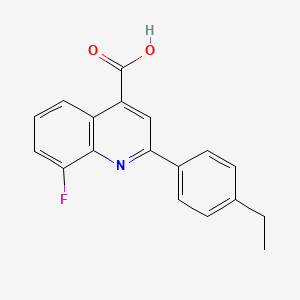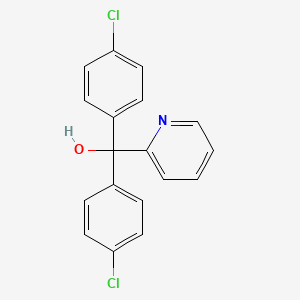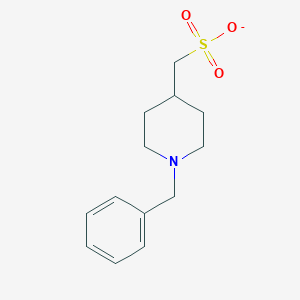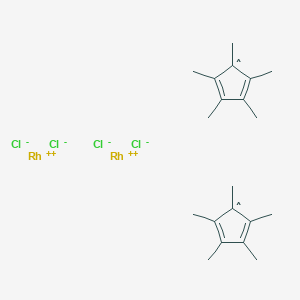
CID 74222901
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer: (CID 74222901) is a chemical compound with the molecular formula C20H30Cl4Rh2. It is a rhodium-based organometallic complex widely used in various catalytic processes. This compound is known for its red color and odorless nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer typically involves the reaction of pentamethylcyclopentadiene with rhodium trichloride. The reaction is carried out in the presence of a suitable solvent, such as chloroform or acetone, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidative addition reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo ligand substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition can lead to the formation of rhodium(III) complexes with different ligands .
Applications De Recherche Scientifique
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer involves its ability to act as a catalyst in various chemical reactions. The compound interacts with substrates through coordination to the rhodium center, facilitating the transformation of the substrates into desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
- Dichloro(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III) dimer
- Dichloro(1,2,3,4,5-pentamethylcyclopentadienyl)platinum(III) dimer
Uniqueness: Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer is unique due to its high catalytic efficiency and selectivity in various reactions. Its rhodium center provides distinct reactivity compared to similar iridium and platinum complexes .
Propriétés
Formule moléculaire |
C20H30Cl4Rh2 |
|---|---|
Poids moléculaire |
618.1 g/mol |
InChI |
InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clé InChI |
QNIVKTTWBMFSBR-UHFFFAOYSA-J |
SMILES canonique |
CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
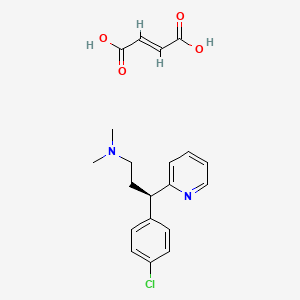
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
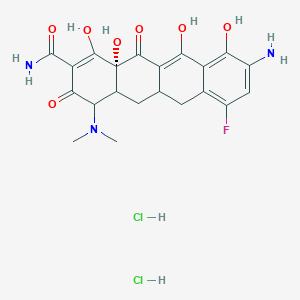
![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
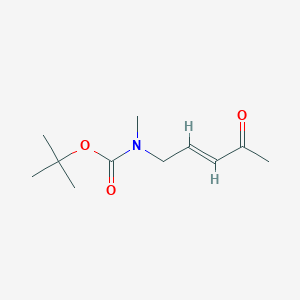

![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
